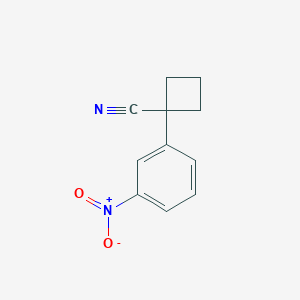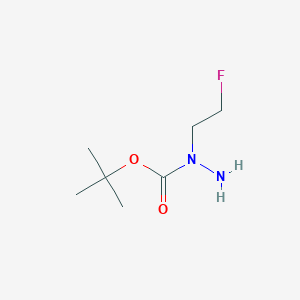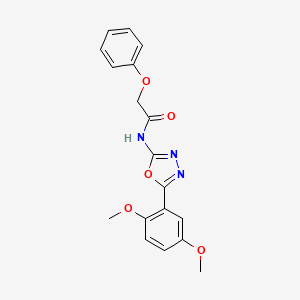![molecular formula C7H10ClN3O B2632576 2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide CAS No. 2156882-55-0](/img/structure/B2632576.png)
2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a member of the pyrazole family of compounds and has been found to exhibit a range of interesting biological activities. In
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide is not well understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide has been shown to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been found to reduce the production of inflammatory mediators in the body, thereby reducing inflammation and pain. Additionally, it has been shown to have antipyretic effects, which may make it useful in the treatment of fever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide in lab experiments is its well-characterized biological activity. This compound has been extensively studied and its effects are well understood, making it a useful tool for researchers. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations associated with the use of 2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide in lab experiments. For example, this compound may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the use of this compound may be limited by its toxicity and potential side effects, which could impact the viability of its use in certain experiments.
Orientations Futures
There are a number of future directions that could be pursued in the study of 2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide. One potential direction is the development of novel drugs based on the structure of this compound. This could involve the modification of the compound to improve its pharmacokinetic properties or to target specific diseases or biological pathways.
Another potential direction is the further characterization of the biological effects of this compound. This could involve the study of its effects on specific signaling pathways or the identification of novel targets for its activity. Additionally, the use of this compound in combination with other drugs or therapies could be explored, with the goal of enhancing its therapeutic efficacy.
Conclusion:
In conclusion, 2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide is a promising compound that has been extensively studied for its potential applications in the field of scientific research. This compound exhibits a range of interesting biological activities, including anti-inflammatory, analgesic, and antipyretic effects, and has potential as a therapeutic agent for the treatment of various diseases. While there are some limitations associated with its use in lab experiments, the well-characterized biological activity of this compound makes it a useful tool for researchers. Additionally, there are a number of future directions that could be pursued in the study of this compound, with the goal of further improving its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide can be achieved through a multi-step process. The first step involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(chloromethyl)acetamide to yield the desired product. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide has been extensively studied for its potential applications in the field of scientific research. One of the most promising applications of this compound is in the development of novel drugs for the treatment of various diseases. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-2-6(11-10-5)4-9-7(12)3-8/h2H,3-4H2,1H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZGHVFIFCQKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-((3-methyl-1H-pyrazol-5-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 1-methyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2632494.png)
![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)

![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)
![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2632504.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632505.png)


![N-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2632511.png)


![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2632515.png)